6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid
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Overview
Description
6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid is a synthetic organic compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a chloroacetyl group and a hexanoic acid chain. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring is synthesized through the reaction of 2,5-dimethylpyrrole with chloroacetyl chloride under controlled conditions. This intermediate is then reacted with hexanoic acid in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications, such as drug development for specific diseases, is ongoing.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar compounds to 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid include other pyrrole derivatives with different substituents. For example:
6-[3-(2-bromoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid: Similar structure but with a bromoacetyl group instead of chloroacetyl.
6-[3-(2-acetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid: Lacks the halogen atom, resulting in different reactivity and properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-10-8-12(13(17)9-15)11(2)16(10)7-5-3-4-6-14(18)19/h8H,3-7,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEVSZDVIPUYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCCCC(=O)O)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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